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Compound of Interest

Compound Name: (4-Propionylphenyl)boronic acid

Cat. No.: B069098 Get Quote

(4-Propionylphenyl)boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling

reactions, enabling the synthesis of various biaryl compounds containing a propionyl moiety.

This functional group serves as a valuable synthetic handle for further molecular elaborations,

making this building block particularly useful in medicinal chemistry and materials science for

the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the

formation of carbon-carbon bonds between organoboron compounds and organic halides or

triflates, catalyzed by a palladium complex. The reaction is renowned for its mild conditions,

broad functional group tolerance, and the general stability and low toxicity of the boronic acid

starting materials.

Application Notes
The primary application of (4-Propionylphenyl)boronic acid is in the palladium-catalyzed

synthesis of 4-propionylbiphenyls and their derivatives. These structures are key intermediates

in the development of pharmacologically active molecules and functional materials. For

instance, derivatives of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, which can act as

HPK1 inhibitors, have been synthesized using (4-propionylphenyl)boronic acid as a key

building block in a Suzuki-Miyaura coupling step.[1]
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The propionyl group's ketone functionality allows for a wide range of subsequent chemical

transformations. These include, but are not limited to, reduction to a secondary alcohol,

conversion to an oxime or hydrazone, and alpha-functionalization, thereby providing a gateway

to a diverse array of more complex molecules.

While specific kinetic and extensive substrate scope studies for (4-Propionylphenyl)boronic
acid are not widely available in peer-reviewed literature, its reactivity can be inferred from

general principles of Suzuki-Miyaura reactions involving substituted arylboronic acids. The

electron-withdrawing nature of the propionyl group can influence the transmetalation step of the

catalytic cycle.

Reaction Parameters and Data
Quantitative data for specific Suzuki-Miyaura reactions involving (4-Propionylphenyl)boronic
acid are not extensively detailed in the available literature. However, the following tables

provide typical conditions for Suzuki-Miyaura couplings of arylboronic acids with various aryl

halides, which can serve as a starting point for optimization.

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling
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Component Examples
Typical Molar Ratio
(relative to Aryl Halide)

Aryl Halide
Aryl bromides, Aryl iodides,

Aryl chlorides, Aryl triflates
1.0

Boronic Acid
(4-Propionylphenyl)boronic

acid
1.1 - 1.5

Palladium Catalyst
Pd(PPh₃)₄, Pd(OAc)₂,

PdCl₂(dppf), Pd₂(dba)₃
0.01 - 0.05 (1-5 mol%)

Ligand (if not pre-complexed) PPh₃, P(t-Bu)₃, SPhos, XPhos 0.02 - 0.10 (2-10 mol%)

Base
K₂CO₃, Na₂CO₃, Cs₂CO₃,

K₃PO₄, Ba(OH)₂
2.0 - 3.0

Solvent

Toluene, Dioxane, THF, DMF,

Acetonitrile, Water (often as a

co-solvent)

-

Table 2: Representative Reaction Conditions

Parameter Typical Range Notes

Temperature (°C) 60 - 120

Dependent on the reactivity of

the coupling partners and the

solvent's boiling point.

Microwave irradiation can

accelerate the reaction.

Reaction Time (h) 2 - 24
Monitored by TLC or GC-MS

for completion.

Atmosphere Inert (N₂, Ar)

Necessary to prevent the

oxidation and deactivation of

the palladium catalyst.
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Protocol 1: General Procedure for the Suzuki-Miyaura
Coupling of (4-Propionylphenyl)boronic Acid with an
Aryl Halide
This protocol is a representative procedure based on general methods for Suzuki-Miyaura

reactions.[2] Optimization of the catalyst, base, solvent, and temperature may be required for

specific substrates.

Materials:

(4-Propionylphenyl)boronic acid

Aryl halide (e.g., 4-bromoanisole)

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Water (degassed)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add (4-Propionylphenyl)boronic acid (1.2 mmol), the aryl halide (1.0 mmol),

and potassium carbonate (2.0 mmol).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and

triphenylphosphine (0.04 mmol, 4 mol%).

Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
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Heat the reaction mixture to 90 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of (4-Propionylphenyl)boronic
Acid
This protocol is adapted from a general procedure for the synthesis of arylboronic acids from

aryl bromides.[2]

Materials:

1-(4-Bromophenyl)propan-1-one

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Triisopropyl borate (B(OPr)₃)

Hydrochloric acid (1 M)

Iodine (crystal, as initiator)
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Procedure:

In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux

condenser, and nitrogen inlet, place magnesium turnings (1.1 eq).

Add a small crystal of iodine.

Add a solution of 1-(4-bromophenyl)propan-1-one (1.0 eq) in anhydrous THF to the dropping

funnel.

Add a small amount of the bromide solution to the magnesium turnings to initiate the

Grignard reaction.

Once the reaction has started, add the remaining bromide solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

Add triisopropyl borate (1.2 eq) dropwise via syringe, maintaining the internal temperature

below -60 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is

acidic.

Extract the product with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude (4-
Propionylphenyl)boronic acid, which can be purified by recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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